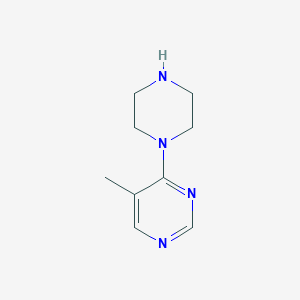

5-Methyl-4-(piperazin-1-yl)pyrimidine

CAS No.: 1443210-25-0

Cat. No.: VC2877790

Molecular Formula: C9H14N4

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443210-25-0 |

|---|---|

| Molecular Formula | C9H14N4 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 5-methyl-4-piperazin-1-ylpyrimidine |

| Standard InChI | InChI=1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |

| Standard InChI Key | HICWIEVXMXJRSE-UHFFFAOYSA-N |

| SMILES | CC1=CN=CN=C1N2CCNCC2 |

| Canonical SMILES | CC1=CN=CN=C1N2CCNCC2 |

Introduction

Basic Characteristics and Chemical Identity

5-Methyl-4-(piperazin-1-yl)pyrimidine is a pyrimidine derivative containing a piperazine substituent at the 4-position and a methyl group at the 5-position. This compound represents an important class of heterocyclic structures that have gained significant attention in medicinal chemistry and drug discovery efforts.

Identification Data

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Registry Number | 1443210-25-0 |

| Molecular Formula | C₉H₁₄N₄ |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 5-methyl-4-piperazin-1-ylpyrimidine |

| Standard InChI | InChI=1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |

| SMILES Notation | CC1=CN=CN=C1N2CCNCC2 |

| PubChem Compound ID | 76145127 |

The compound possesses a unique structural arrangement with a six-membered pyrimidine ring connected to a piperazine moiety, creating a molecule with both aromatic and aliphatic nitrogen-containing heterocycles.

Chemical Structure and Properties

Structural Features

5-Methyl-4-(piperazin-1-yl)pyrimidine contains two key structural components:

-

A pyrimidine ring with a methyl substituent at position 5

-

A piperazine ring attached at position 4 of the pyrimidine

The chemical structure features a total of four nitrogen atoms - two in the pyrimidine ring and two in the piperazine ring. The secondary amine in the piperazine ring is a key functional group that contributes to the compound's reactivity and potential for further modification .

Physical and Chemical Properties

While specific physical property data for 5-methyl-4-(piperazin-1-yl)pyrimidine is limited in the available literature, general characteristics can be inferred based on its structure:

| Property | Description or Value |

|---|---|

| Physical State | Likely a crystalline solid at room temperature |

| Color | Typically white to off-white |

| Solubility | Likely soluble in polar organic solvents (methanol, ethanol, dichloromethane) |

| Minimum Purity | ≥95% (commercial samples) |

| Basicity | Basic due to presence of pyrimidine and piperazine nitrogens |

| Hydrogen Bond Acceptors | 4 (nitrogen atoms) |

| Hydrogen Bond Donors | 1 (secondary amine in piperazine) |

The compound is classified as a versatile small molecule scaffold, indicating its potential utility in medicinal chemistry and drug development .

Synthesis and Preparation Methods

Relevant Synthetic Methodology from Related Compounds

Based on synthetic methods for related compounds, a plausible synthetic route might involve:

-

Starting with a 4-chloro-5-methylpyrimidine precursor

-

Performing a nucleophilic aromatic substitution reaction with piperazine

-

Possible protection/deprotection strategies if selectivity is required

For example, a similar synthetic approach is reported for related compounds where:

"Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride (1) was achieved by the reaction of commercially available pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with thionyl chloride... Coupling of pyrazole derivative 5 and 2-bromo-5-methylpyridine employed CuI as catalyst, (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine as organic ligand in the presence of Cs2CO3 in dimethyl sulfoxide (DMSO)..."

While this exact method is for a different compound, similar copper-catalyzed coupling chemistry could potentially be applied to synthesize 5-methyl-4-(piperazin-1-yl)pyrimidine.

Relationship to Pyrimidine-Based Drugs

Importance of Pyrimidine Scaffolds in Drug Discovery

Pyrimidines have emerged as crucial structural elements in numerous pharmaceutical compounds. As noted in recent literature:

"Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. This article surveys recent areas in which pyrimidines have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus."

The pyrimidine scaffold provides several advantages in drug development:

-

Improved medicinal chemistry properties compared to phenyl and other aromatic systems

-

Versatility for generating diverse chemical libraries

-

Ability to interact with multiple biological targets

Piperazine-Containing Compounds in Medicinal Chemistry

The piperazine moiety in 5-methyl-4-(piperazin-1-yl)pyrimidine is also significant for potential pharmacological applications. Piperazine-containing compounds have demonstrated various biological activities, including:

-

Antimicrobial effects

-

Neurological and psychiatric applications

-

Anticancer properties

-

Anti-inflammatory activities

A specific example of a related compound is 5-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine, which contains a similar structural framework but with a thiophene-fused pyrimidine core .

Structural Analogues and Derivatives

Comparison with Related Compounds

Several structural analogues of 5-methyl-4-(piperazin-1-yl)pyrimidine appear in the literature:

These structural variations highlight the versatility of the core scaffold and demonstrate how the basic structure can be modified to potentially enhance biological activity or improve pharmacokinetic properties.

Functionalization Opportunities

The structure of 5-methyl-4-(piperazin-1-yl)pyrimidine presents several opportunities for further functionalization:

-

The secondary amine in the piperazine ring can undergo N-alkylation, N-acylation, or reductive amination

-

The pyrimidine ring could potentially be functionalized at other positions

-

The methyl group at position 5 might be amenable to oxidation or other transformations

These modification opportunities make the compound a versatile building block for the creation of more complex molecules with potentially enhanced biological activities.

Research Status and Future Directions

Current Research Status

While specific research directly focusing on 5-methyl-4-(piperazin-1-yl)pyrimidine appears limited in the published literature, the compound represents an important class of molecules with ongoing research interest:

-

It is commercially available from several chemical suppliers, indicating its utility in research settings

-

Related pyrimidine-piperazine compounds continue to be investigated for various applications

-

The core scaffold appears in more complex molecules being studied for therapeutic purposes

Future Research Directions

Potential future research directions for 5-methyl-4-(piperazin-1-yl)pyrimidine may include:

-

Systematic structure-activity relationship studies to explore the effect of modifications at various positions

-

Investigation of specific biological targets and potential mechanisms of action

-

Development of more efficient synthetic methodologies

-

Exploration of the compound as a building block in the synthesis of focused compound libraries

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume